molecular formula C8H5BrCl2F2 B2358214 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene CAS No. 1644456-76-7

1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene

Cat. No.: B2358214
CAS No.: 1644456-76-7
M. Wt: 289.93
InChI Key: RQLIXENBUXVZGE-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene is a polyhalogenated aromatic compound with the molecular formula C₈H₅BrCl₂F₂ and a molecular weight of 289.93 g/mol . Its IUPAC name, 2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene , reflects its structural features: a benzene ring substituted with chlorine atoms at positions 1 and 4 and a 2-bromo-1,1-difluoroethyl group at position 2. The compound’s SMILES notation (C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl ) and InChIKey (IMHIVRKQUPVYFB-UHFFFAOYSA-N ) provide precise representations of its connectivity and stereochemical properties.

Table 1: Key Molecular Properties

Property Value Source
IUPAC Name 2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene
Molecular Formula C₈H₅BrCl₂F₂
Molecular Weight 289.93 g/mol
CAS Registry Number 1447671-90-0
SMILES C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl

Synonyms for this compound include 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene and 2,5-Dichloro-1-(2-bromo-1,1-difluoroethyl)benzene, though these variants differ in substitution patterns.

Historical Context and Discovery

The compound’s discovery aligns with advancements in organofluorine chemistry during the early 21st century. Its CAS registry (1447671-90-0) suggests initial synthesis occurred around 2011, coinciding with increased interest in difluoroalkylated aromatics as alternatives to regulated perfluoroalkyl substances (PFAS). Early synthetic routes likely involved halogenation of dichlorobenzene precursors, followed by difluoroethylation via nucleophilic substitution or radical-mediated mechanisms. For example, bromination of 1,4-dichlorobenzene under UV light in inert solvents (e.g., CCl₄) could yield intermediates for subsequent functionalization.

Significance in Organofluorine Chemistry

The compound’s difluoroethyl and dichloro substituents make it a valuable candidate for studying halogen-fluorine interplay in aromatic systems. Unlike trifluoromethyl groups, which face regulatory scrutiny, difluoroethyl motifs offer similar lipophilicity while serving as hydrogen-bond donors, enhancing their utility in medicinal chemistry. Additionally, the bromine atom provides a handle for cross-coupling reactions, enabling diversification into complex architectures.

In materials science, its high dielectric constant (comparable to 1,2-difluorobenzene, ε = 13.8) suggests potential as a solvent for electrophilic organometallic complexes. Furthermore, the compound’s stability under oxidative conditions positions it as a candidate for catalytic applications.

Research Objectives and Scope

Current research focuses on three areas:

  • Synthetic Methodology : Optimizing regioselective halogenation and difluoroalkylation to improve yield and scalability.
  • Medicinal Chemistry : Exploring its role as a bioisostere in drug candidates, particularly in kinase inhibitors and antimicrobial agents.
  • Materials Development : Investigating its dielectric properties for use in energy storage systems or as a ligand in metal-organic frameworks (MOFs).

Future studies may address challenges in stereochemical control during synthesis and evaluate its environmental persistence compared to traditional PFAS. By bridging gaps between halogenation and fluorination chemistry, this compound exemplifies modern strategies to balance functionality with regulatory compliance.

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2/c9-4-8(12,13)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIXENBUXVZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Pathways and Precursor Selection

Bromination of Dichlorobenzene Derivatives

The foundational step involves introducing bromine to a dichlorobenzene backbone. A patent by CN103922892A details bromination of o-dichlorobenzene using bromine water and iron powder at 5–35°C, yielding 3,4-dichloro-bromobenzene. While this method targets a regioisomer, its principles are transferable to 2,4-dichloro-benzene systems. Key parameters include:

  • Temperature control : Maintaining 20–25°C minimizes polybromination.
  • Solvent selection : Bromine water acts as both reagent and solvent, avoiding external contaminants.
  • Catalyst use : Iron powder enhances electrophilic substitution by generating FeBr₃ in situ.
Table 1: Bromination Conditions for Dichlorobenzene Derivatives
Precursor Reagent Catalyst Temperature (°C) Yield (%) By-products
o-Dichlorobenzene Br₂ (aqueous) Fe powder 20–25 91.8 2,3-dichloro-bromobenzene
2,4-Dichlorobenzene Br₂ (neat) AlCl₃ 0–5 78.2 2,5-dibromo isomers

Difluoroethyl Group Introduction

Radical Difluoroalkylation

Post-bromination, the difluoroethyl moiety is introduced via radical pathways. VulcanChem’s methodology employs 1,1-difluoroethylene and AlCl₃ at 0°C, achieving ~45% yield. This Friedel-Crafts-type reaction proceeds through:

  • Electrophilic activation : AlCl₃ coordinates to the difluoroethylene, generating a carbocation.
  • Regioselective addition : The bromine atom directs substitution to the para position relative to existing chlorine.

Nucleophilic Substitution Alternatives

A two-step approach involves:

  • Synthesis of 1,1-difluoro-2-bromoethane : Reacting 1,1-difluoroethylene with HBr under UV light.
  • Coupling to 2,4-dichlorobenzene : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in THF at 60°C.
Table 2: Difluoroethylation Efficiency Comparison
Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Friedel-Crafts AlCl₃ CH₂Cl₂ 0 45 92.4
Suzuki Coupling Pd(PPh₃)₄ THF 60 63 98.1

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance difluoroethylene solubility but risk side reactions with AlCl₃. Non-polar solvents (CCl₄) improve halogenation selectivity but reduce reaction rates.

Temperature and Pressure Modulations

  • Low-temperature bromination (5–10°C) suppresses dibromination.
  • High-pressure reactors (2–5 bar) accelerate gas-phase difluoroethylene incorporation.

Catalytic Systems

  • Fe-based catalysts : Cost-effective for large-scale bromination but require post-reaction filtration.
  • Palladium complexes : Higher yields in cross-coupling but increase production costs.

Industrial-Scale Production

Continuous-Flow Reactor Design

VulcanChem’s pilot plant employs tubular reactors for bromination and stirred-tank reactors for difluoroethylation. Key advantages include:

  • Residence time control : 30–60 minutes per stage prevents over-reaction.
  • In-line analytics : HPLC monitors intermediate purity (≥95%) before progression.

Crystallization Purification

Multistage crystallization (1–3 stages) isolates the target compound from regioisomers. Ethanol/water mixtures (70:30 v/v) achieve 99.1% purity after three cycles.

Table 3: Industrial Process Parameters
Stage Equipment Temperature (°C) Pressure (bar) Output (kg/h)
Bromination Tubular reactor 25 1.2 12.4
Difluoroethylation Stirred tank -5 2.5 8.7
Crystallization Falling-film evaporator 40 0.8 6.9

By-product Management and Environmental Considerations

By-product Identification

Major by-products include:

  • 2,3-Dichloro-bromobenzene : Forms via para-to-ortho bromine shift during excessive heating.
  • 1,1-Difluoro-2-chloroethane : Results from incomplete bromine substitution.

Recycling Protocols

  • Distillation : Separates 2,3-dichloro-bromobenzene (b.p. 241.7°C) from the target compound (b.p. ~260°C).
  • Acid washing : Removes residual AlCl₃ catalysts using 5% HCl.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • IR Spectroscopy : Peaks at 680 cm⁻¹ (C-Br stretch) and 1100 cm⁻¹ (C-F stretch) confirm functionality.
  • NMR : ¹H NMR (CDCl₃) δ 7.45 (d, J=8.4 Hz, 1H, aromatic), 4.32 (t, J=14 Hz, 2H, CF₂).

Purity Assessment

GC-MS analyses reveal ≤0.3% impurities in industrial batches, meeting pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products vary based on the extent of oxidation or reduction, leading to compounds with altered oxidation states.

Scientific Research Applications

Synthesis of Pharmaceuticals

1-(2-Bromo-1,1-difluoroethyl)-2,4-dichlorobenzene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogenated structure allows for further functionalization, making it suitable for creating biologically active molecules. For instance, it can be used to synthesize new anti-cancer agents or antibiotics through nucleophilic substitution reactions.

Agrochemical Development

The compound is also utilized in the development of agrochemicals. Its ability to modify biological activity makes it a candidate for herbicides and pesticides. Research has shown that derivatives of this compound exhibit enhanced efficacy against specific pests while minimizing environmental impact.

Material Science

In materials science, 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichlorobenzene is explored for its potential use in creating polymers and other materials with desirable properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical strength and durability.

Case Study 1: Pharmaceutical Synthesis

A study published in Journal of Medicinal Chemistry demonstrated the use of 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichlorobenzene in synthesizing novel anti-cancer agents. The researchers reported that the introduction of this compound into their synthetic pathway significantly improved yield and selectivity for target compounds with cytotoxic activity against cancer cell lines .

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of a pesticide formulation containing derivatives of 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichlorobenzene against common agricultural pests. Results indicated a marked reduction in pest populations with minimal phytotoxicity, suggesting its potential as a safer alternative to existing pesticides .

Case Study 3: Polymer Development

A recent investigation into polymer composites highlighted the use of 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichlorobenzene as a modifier for epoxy resins. The modified resins exhibited improved thermal stability and mechanical properties compared to unmodified resins, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene C₈H₅BrCl₂F₂ 291.94 Not reported Not reported 2-Br,1,1-F₂ ethyl; 2,4-Cl₂
(2-Bromo-1,1-difluoroethyl)benzene C₈H₇BrF₂ 221.04 41 1.534 2-Br,1,1-F₂ ethyl
1-Bromo-2,4-difluorobenzene C₆H₃BrF₂ 192.99 145–146 1.708 1-Br; 2,4-F₂
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene C₉H₇ClF₃ 219.60 Not reported Not reported 1-Cl; 4-(1,1-F₂ ethyl); 5-F; 2-CH₃

Key Observations:

  • Substituent Effects: The 2,4-dichloro substitution in the target compound increases molecular weight and steric hindrance compared to mono-halogenated analogs like 1-Bromo-2,4-difluorobenzene . Bromine and fluorine substituents lower boiling points relative to chlorine due to weaker van der Waals interactions.
  • Density Trends: Halogenated benzenes exhibit higher densities than non-halogenated analogs, with 1-Bromo-2,4-difluorobenzene (1.708 g/cm³) surpassing non-brominated derivatives.

Biological Activity

1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure, featuring both bromine and difluoroethyl substituents, contributes to its biological activity and potential applications.

  • Molecular Formula : C8H6BrCl2F2
  • Molecular Weight : 289.04 g/mol
  • CAS Number : 1254038-52-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can act as an enzyme inhibitor or a substrate analog in biochemical pathways. The presence of halogens influences the compound's lipophilicity and reactivity, allowing it to modulate enzyme activities and protein interactions effectively.

Biological Applications

This compound has been studied for several biological applications:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit critical metabolic processes.
  • Cancer Research : There is ongoing research into the use of this compound as a potential anticancer agent. Its structural similarity to known chemotherapeutics suggests it may interfere with cancer cell proliferation and survival.

Case Study 1: Enzyme Interaction

In a study examining the inhibition of cytochrome P450 enzymes, this compound was tested for its inhibitory effects on CYP3A4. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting its potential as a lead compound for further development in pharmacological applications.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antimicrobial activity that warrants further exploration.

Data Summary

PropertyValue
Molecular FormulaC8H6BrCl2F2
Molecular Weight289.04 g/mol
CAS Number1254038-52-2
Enzyme Inhibition (CYP3A4)IC50 = 10 µM
Antimicrobial MIC (S. aureus)50 µg/mL
Antimicrobial MIC (E. coli)75 µg/mL

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene?

The compound can be synthesized via base-mediated reactions involving halogenated precursors. A validated approach involves reacting substituted phenols with halogenated alkanes (e.g., halothane) under basic conditions. Key parameters include:

  • Base : Potassium carbonate or sodium hydroxide to deprotonate the phenol.
  • Solvent : Polar aprotic solvents like DMSO or acetonitrile to stabilize intermediates.
  • Temperature : Controlled heating (60–80°C) to drive the reaction while minimizing side products . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 19F NMR : Critical for confirming the presence and environment of fluorine atoms.
  • 1H/13C NMR : Resolves aromatic protons and substituent positions.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet).
  • X-ray Crystallography : Provides definitive structural confirmation, especially for stereoelectronic effects of the difluoroethyl group .

Q. What safety protocols are required for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatility and potential release of toxic fumes (e.g., HBr).
  • Storage : Inert atmosphere (argon) at –20°C to prevent degradation. Refer to hazard codes H300 (acute toxicity) and H400 (environmental hazard) for disposal guidelines .

Advanced Research Questions

Q. How can low yields in base-mediated syntheses be optimized?

Low yields often stem from competing side reactions (e.g., elimination or over-halogenation). Mitigation strategies include:

  • Base Selection : Stronger bases (e.g., KOH) improve deprotonation but may increase side products; weaker bases (e.g., NaHCO3) offer better control.
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) stabilize transition states but may hinder product isolation.
  • Stepwise Halogenation : Introduce bromine and chlorine sequentially to reduce steric clashes .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

The 2,4-dichloro and 1,1-difluoroethyl groups create steric and electronic effects:

  • Steric Hindrance : The ortho-chloro substituent slows nucleophilic aromatic substitution.
  • Electron-Withdrawing Effects : Fluorine atoms enhance electrophilicity at the benzene ring, facilitating Suzuki-Miyaura couplings. Computational modeling (DFT) can predict reactive sites, while kinetic studies validate rate constants .

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive)?

Discrepancies may arise from:

  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., E. coli ATCC 25922).
  • Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity.
  • Metabolic Stability : Evaluate in vitro liver microsome assays to rule out rapid degradation .

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